molecular formula C8H6FN3O B1331663 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 7659-07-6

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1331663
CAS RN: 7659-07-6
M. Wt: 179.15 g/mol
InChI Key: OPZGULFMUGGIAS-UHFFFAOYSA-N
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Description

The compound 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a fluorinated heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the oxadiazole ring suggests that this compound could exhibit unique physical and chemical characteristics, making it a valuable entity for further exploration in the field of synthetic organic chemistry and drug design .

Synthesis Analysis

The synthesis of related fluorinated oxadiazoles has been reported through photochemical methodologies, where irradiation in the presence of nitrogen nucleophiles leads to the formation of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles . Another approach involves the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to yield triazole derivatives . A linear strategy has been adopted for synthesizing novel amine derivatives of related oxadiazole compounds, which have shown promising anticancer activity . Additionally, a generalized synthesis route starting from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon has been developed, which involves aroylation or alkanoylation followed by thermally-induced ring-degenerate equilibrations and acid hydrolysis .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic methods and X-ray crystallography. For instance, the structure of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . The crystal packing information provided by X-ray analysis can offer insights into the molecular conformation and stability of such compounds.

Chemical Reactions Analysis

The reactivity of similar oxadiazole compounds has been explored in various chemical reactions. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets . This suggests that the compound of interest may also exhibit ambident reactivity, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and related compounds are influenced by their molecular structure. The presence of fluorine atoms typically increases the lipophilicity and stability of the molecule, which can be advantageous in drug design. The oxadiazole ring is known for its electron-withdrawing nature, which can affect the acidity of adjacent NH groups and potentially the hydrogen bonding characteristics . The synthesis and characterization of tertiary amides from related oxadiazole compounds have also been reported, providing further information on the chemical behavior of these molecules .

Scientific Research Applications

Anticancer Properties

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been explored for their potential in anticancer therapy. Notably, novel amine derivatives of this compound have shown significant cytotoxicity against various human cancer cell lines, such as HepG2, HeLa, and Caco-2 (Vinayak, Sudha, & Lalita, 2017). Additionally, other analogues have demonstrated promising antiproliferative activity against a range of cancer cell lines, highlighting their potential as new antiproliferative agents (Ahsan et al., 2018).

Antimicrobial and Antifungal Applications

This compound has shown efficacy as an antimicrobial agent. For instance, some derivatives have displayed potent antimicrobial properties against various bacterial and fungal strains, with specific compounds showing high potency due to the presence of fluorine atoms (Parikh & Joshi, 2014). Moreover, certain 1,3,4-oxadiazole derivatives, including those with 5-(4-fluorophenyl) groups, have been identified as broad-spectrum antimicrobial agents with remarkable antioxidant properties (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Liquid Crystalline Properties

Research into the liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including derivatives with a 5-(4-fluorophenyl) group, has been conducted. These studies have revealed interesting findings, such as the enantiotropic nematic and smectic A phases exhibited by certaincompounds (Zhu, Yao, Han, Pang, & Meng, 2009). These properties suggest potential applications in the field of liquid crystal technology.

Photochemical and Electrochemical Applications

The photochemistry of fluorinated heterocyclic compounds, including 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, has been studied, revealing pathways leading to various fluorinated heterocycles. These studies have implications for the synthesis of targeted fluorinated structures, suggesting applications in photochemistry and materials science (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004). Moreover, certain derivatives have been explored for their potential in electrochromic devices, indicating their relevance in electrochemical applications (Constantin, Bejan, & Damaceanu, 2019).

Molecular Structure and Reactivity Analysis

Studies on the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of related compounds have provided insights into their reactivity and stability. These studies are critical for understanding the chemical behavior of these compounds and their potential applications in various fields, such as pharmaceuticals and materials science (Dhonnar, Sadgir, Adole, & Jagdale, 2021).

Polymer Science

In the field of polymer science, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 5-(4-fluorophenyl)-1,3,4-oxadiazole have been synthesized. These polymers exhibit high thermal stability and solubility in various organic solvents, indicating potential applications in coatings and electronic materials (Hamciuc, Hamciuc, & Brumǎ, 2005) Their solubility and thermal properties make them suitable for use in high-performance materials.

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZGULFMUGGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357442
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

CAS RN

7659-07-6
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
EC Pham, TN Truong, NH Dong, DD Vo… - Medicinal …, 2022 - ingentaconnect.com
Background: Many compounds containing a five-membered heterocyclic ring display exceptional chemical properties and versatile biological activities. Objective: The objective of the …
Number of citations: 23 www.ingentaconnect.com
V Pflégr, Š Štěpánková, K Svrčková, M Švarcová… - Pharmaceuticals, 2022 - mdpi.com
2,5-Disubstituted 1,3,4-oxadiazoles are privileged versatile scaffolds in medicinal chemistry that have exhibited diverse biological activities. Acetyl- (AChE) and butyrylcholinesterase (…
Number of citations: 9 www.mdpi.com
M Jawed Ahsan, R Meena, S Dubey, V Khan… - Medicinal Chemistry …, 2018 - Springer
In continuation of our research to explore new antiproliferative agents, we report herein the synthesis and antiproliferative activity of two new series of N-(substituted phenyl)-5-aryl-1,3,4-…
Number of citations: 12 link.springer.com
SJ Yang, SH Lee, HJ Kwak… - The Journal of Organic …, 2013 - ACS Publications
A regioselective, reagent-based method for the cyclization reaction of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole core skeletons is described. The thiosemicarbazide …
Number of citations: 117 pubs.acs.org
A Wang, S Xu, Y Chai, G Xia, B Wang, K Lv… - Bioorganic & Medicinal …, 2022 - Elsevier
Three series of novel nitrofuran-1,3,4-oxadiazole hybrids were designed and synthesized as new anti-TB agents. The structure activity relationship study indicated that the linkers and …
Number of citations: 8 www.sciencedirect.com
J Kaur, M Soto-Velasquez, Z Ding… - European journal of …, 2019 - Elsevier
Adenylyl cyclases type 1 (AC1) and 8 (AC8) are group 1 transmembrane adenylyl cyclases (AC) that are stimulated by Ca 2+ /calmodulin. Studies have shown that mice depleted of …
Number of citations: 26 www.sciencedirect.com
PK Choubey, A Tripathi, MK Tripathi, A Seth… - Bioorganic …, 2021 - Elsevier
Novel N-Benzylpyrrolidine hybrids were designed, synthesized, and tested against multiple in-vitro and in-vivo parameters. Among all the synthesized molecules, 8f and 12f showed …
Number of citations: 25 www.sciencedirect.com
BP KUMAR, AT RAO, VSR Prasad, AJ SHREE - Int. J. Chem. Sci., 2016 - researchgate.net
Heterocyclic chemistry comprises at least half of all organic chemistry research worldwide. 1, 3, 4 Oxadiazole heterocyclic derivatives constitute an important class of heterocyclic …
Number of citations: 3 www.researchgate.net
ZD Aron, A Mehrani, ED Hoffer, KL Connolly… - Nature …, 2021 - nature.com
Bacterial ribosome rescue pathways that remove ribosomes stalled on mRNAs during translation have been proposed as novel antibiotic targets because they are essential in bacteria …
Number of citations: 21 www.nature.com
A Mehrani - 2021 - search.proquest.com
Cryo-electron microscopy (cryo-EM) has become a prevailing technique at the interface of structural and cell biology. The current resolution revolution in cryo-EM has led to a surge of …
Number of citations: 3 search.proquest.com

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